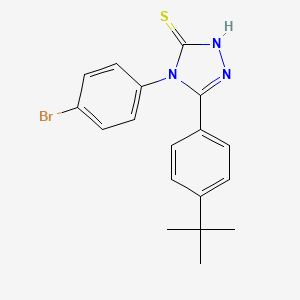

4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIFAUVCTHDFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stage 1: Formation of Aldehyde Amine Thiourea

A mixture of 4-t-butylbenzohydrazide and ethyl imidophenylbenzoate in absolute ethanol undergoes reflux to form a hydrazone intermediate. Subsequent treatment with thiosemicarbazide in the presence of formic acid at 105°C yields aldehyde amine thiourea.

Stage 2: Cyclization to 1,2,4-Triazole-3-thiol

The aldehyde amine thiourea intermediate is cyclized using sodium carbonate in aqueous conditions at 100°C for 4 hours, followed by acidification to pH 4–5 with dilute HCl. This step generates the triazole-thiol core, with the tert-butyl and bromophenyl groups introduced via the starting hydrazide and imidophenylbenzoate.

Key Data:

- Yield: 55% for the final cyclization step.

- Reagents: Formic acid, thiosemicarbazide, sodium carbonate.

- Conditions: 100°C, aqueous medium, 4 hours.

Schiff Base Formation and Cyclization

This method emphasizes the synthesis of Schiff bases as precursors to triazole derivatives.

Step 1: Synthesis of 4-Amino-3-(4-t-butylphenyl)-5-phenyl-4H-1,2,4-triazole

4-t-butylbenzoic acid hydrazide reacts with ethyl imidophenylbenzoate hydrochloride in ethanol to form a hydrazone. Treatment with hydrazine hydrate induces cyclization, yielding the 4-amino-triazole intermediate.

Step 2: Schiff Base Formation and Thiol Incorporation

The amino group of the triazole intermediate undergoes condensation with 4-bromobenzaldehyde in acetic acid to form a Schiff base. Reduction with NaBH₄ stabilizes the structure, followed by sulfurization using phosphorus pentasulfide (P₂S₅) to introduce the thiol group.

Key Data:

- Yield: Reported as "good" for analogous triazoles, though exact values are unspecified.

- Reagents: 4-Bromobenzaldehyde, acetic acid, NaBH₄.

- Conditions: Room temperature for Schiff base formation; reflux for sulfurization.

Imidoyl Chloride-Mediated Triazole Synthesis

This advanced method utilizes imidoyl chlorides to construct the triazole ring, offering higher regioselectivity.

Step 1: Preparation of Imidoyl Chloride

4-Bromophenylcarbonimidic dichloride is synthesized by treating 4-bromobenzamide with phosphorus pentachloride (PCl₅) under reflux. This generates a reactive intermediate for triazole formation.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous reactions.

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromo group can be reduced to a phenyl group.

Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The bromo and tert-butyl groups can enhance the compound’s binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chloro-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

- 4-(4-Methyl-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

- 4-(4-Fluoro-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Uniqueness

4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other similar compounds cannot. This makes it a valuable compound for studying the effects of halogen substitution on biological activity and chemical reactivity.

Biological Activity

The compound 4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 124953-73-7) belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties. This article aims to present a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.32 g/mol . The structure features a triazole ring that is crucial for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that certain modifications to the triazole structure can enhance its activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 14 |

| This compound | S. aureus | 12 |

| Control Antibiotic | E. coli | 20 |

| Control Antibiotic | S. aureus | 18 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds structurally similar to This compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including colorectal cancer (HT-29), with IC50 values in the micromolar range .

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 15 |

| Reference Drug (Imatinib) | HT-29 | 10 |

The mechanism by which 1,2,4-triazoles exert their biological effects can involve multiple pathways:

- Enzyme Inhibition: The triazole ring can chelate metal ions in enzymes critical for cancer progression and microbial survival.

- Cell Cycle Arrest: Studies indicate that certain derivatives induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .

Case Studies

- Antifungal Study: A synthesized derivative of triazole demonstrated potent antifungal activity against Microsporum gypseum, showcasing the potential of these compounds in treating fungal infections .

- Anticancer Evaluation: A series of triazoles were tested against several cancer cell lines where one compound showed a notable ability to induce apoptosis in HT-29 cells through mitochondrial pathways .

Q & A

Q. What are the key synthetic routes for 4-(4-bromophenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting with cyclocondensation of substituted hydrazides and thioureas, followed by functionalization of the triazole core. A critical intermediate, 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is alkylated or arylated using reagents like 4-tert-butylbenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) . Purification often employs column chromatography (silica gel, pet ether/ethyl acetate eluent) or recrystallization from ethanol .

Q. Which spectroscopic methods are essential for characterizing this compound?

- 1H/13C NMR : Confirms substituent positions and absence of impurities (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- HR-MS : Validates molecular weight (e.g., m/z 388.32 [M+H]+) .

Q. How is the compound screened for preliminary biological activity?

Standard assays include:

- Antimicrobial Testing : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Antiradical Activity : DPPH or ABTS radical scavenging assays .

Advanced Research Questions

Q. How do substituents (bromophenyl, tert-butyl) influence electronic and steric properties in structure-activity relationships (SAR)?

- Bromophenyl : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites) .

- tert-Butyl : Provides steric bulk, reducing rotational freedom and improving binding specificity. Comparative studies show analogs with smaller substituents (e.g., methyl) exhibit lower activity . Table 1 : Substituent Effects on Biological Activity

| Substituent | IC₅₀ (ATPase Inhibition, µM) | LogP |

|---|---|---|

| 4-Bromophenyl | 4.0–5.3 | 3.8 |

| 4-Iodophenyl | 0.47 | 4.2 |

| 4-Chlorophenyl | 0.51 | 3.5 |

| Data derived from helicase inhibition studies . |

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with proteins (e.g., MERS-CoV helicase, PDB: 5WWP). The triazole-thiol moiety often anchors to Zn²⁺ ions in catalytic sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

- Control Standardization : Ensure consistent assay conditions (e.g., ATP concentration in helicase assays) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Orthogonal Assays : Validate antimicrobial results with live/dead cell imaging or time-kill curves .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Alkylation at sulfur vs. nitrogen requires strict temperature control (0–5°C) .

- Solvent Selection : Replace acetonitrile with cheaper solvents (e.g., DMF) without compromising yield .

- Crystallization Optimization : Use gradient cooling (70°C → 4°C) to enhance crystal uniformity .

Methodological Considerations

Q. How to design a SAR study for triazole-thiol derivatives?

- Systematic Substitution : Synthesize analogs with halogens (F, Cl, Br, I) or electron-donating groups (e.g., -OCH₃) at para positions .

- Activity Clustering : Group compounds by IC₅₀ ranges and correlate with computed descriptors (e.g., polar surface area, H-bond donors) .

Q. Which in silico tools predict metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.